molecular formula C19H19ClN4O4 B2901261 N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 874805-10-4

N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2901261
CAS No.: 874805-10-4
M. Wt: 402.84
InChI Key: NOIIISJFMCRRDU-UHFFFAOYSA-N
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Description

N-{[3-(4-Chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazolidine core substituted with a 4-chlorobenzoyl group and a pyridin-3-ylmethyl moiety. Its molecular formula is C₁₉H₂₂ClN₄O₄ (molecular weight: 405.9 g/mol).

Properties

IUPAC Name

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4/c20-15-5-3-14(4-6-15)19(27)24-8-9-28-16(24)12-23-18(26)17(25)22-11-13-2-1-7-21-10-13/h1-7,10,16H,8-9,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIIISJFMCRRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide (CAS Number: 874805-13-7) is a complex organic compound that has garnered attention for its potential biological activity. This article reviews its synthesis, structural characteristics, and biological implications, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C23H23ClN4O4C_{23}H_{23}ClN_{4}O_{4} with a molecular weight of 454.9 g/mol. Its structure features an oxazolidinone ring, a chlorobenzoyl moiety, and a pyridine group, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC23H23ClN4O4C_{23}H_{23}ClN_{4}O_{4}
Molecular Weight454.9 g/mol
CAS Number874805-13-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The oxazolidinone can be synthesized via the reaction of a chlorobenzoyl chloride with an amino alcohol under basic conditions. Subsequent coupling with a pyridine derivative forms the final product.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives of naphthyridinones have shown promise as cisplatin sensitizers in cancer therapy by inducing apoptosis in tumor cells through specific molecular interactions . The mechanism often involves modulation of apoptosis-related pathways and interaction with DNA repair mechanisms.

The proposed mechanism of action for this compound involves:

  • Intercalation into DNA : The compound may intercalate into DNA structures, disrupting replication and transcription processes.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in cell proliferation or survival pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.

Case Studies

A notable study examined the effects of related oxazolidinone compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation .

Research Findings

Research findings suggest that the biological activity of this compound may be enhanced by the presence of the chlorobenzoyl group, which can facilitate hydrophobic interactions with biological macromolecules. Additionally, the oxazolidinone structure allows for hydrogen bonding with target proteins, potentially increasing specificity and efficacy in therapeutic applications .

Comparative Analysis

A comparison of this compound with other similar compounds reveals its unique potential for targeted therapy:

Compound NameStructure FeaturesBiological Activity
Compound AOxazolidinone + Aromatic RingModerate Anticancer
Compound BOxazolidinone + ChlorobenzoylHigh Anticancer
This compoundOxazolidinone + Pyridine + ChlorobenzoylPotentially High Anticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical comparisons with analogous compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features Reference
Target Compound : N-{[3-(4-Chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide Ethanediamide 4-Chlorobenzoyl, pyridin-3-ylmethyl, oxazolidine 405.9 Electron-withdrawing Cl substituent; pyridine meta-substitution -
N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide Ethanediamide 4-Methoxybenzenesulfonyl, dimethoxyphenylethyl 507.6 Sulfonyl group enhances polarity; methoxy groups increase lipophilicity
N'-Benzyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide Ethanediamide 4-Methoxy-3-methylbenzenesulfonyl, benzyl 447.5 Methyl and methoxy substituents modulate steric and electronic properties
N-[2-(Methylcarbamoyl)-1H-indol-2-yl]-N'-{[3-(pyridin-2-yl)phenyl]methyl}ethanediamide Ethanediamide Indole, pyridin-2-ylphenylmethyl 427.5 (calculated) Pyridin-2-yl group (ortho-substitution) alters binding affinity
Chidamide (N-(2-Amino-4-fluorophenyl)-4-(N-((E)-3-(pyridin-3-yl)acrylamido)methyl)benzamide) Benzamide Pyridin-3-yl acrylamide, fluorophenyl 434.5 HDAC inhibitor; pyridin-3-yl group critical for target interaction

Structural and Functional Analysis

Oxazolidine vs. Sulfonyl-substituted oxazolidines (e.g., –11) exhibit higher molecular weights (447.5–507.6 g/mol) due to bulky sulfonyl groups, which may reduce membrane permeability compared to the target’s chlorobenzoyl group .

Substituent Effects :

  • 4-Chlorobenzoyl (Target) vs. Sulfonyl (–11) : The chloro substituent’s electron-withdrawing nature enhances electrophilicity, possibly favoring covalent interactions with biological targets. Sulfonyl groups, in contrast, improve solubility but may increase polar surface area .
  • Pyridin-3-yl (Target) vs. Pyridin-2-yl () : Meta-substitution on pyridine (target) may enhance steric accessibility compared to ortho-substitution, influencing receptor binding .

Synthetic Methodologies :

  • The target compound’s synthesis likely involves acylation reactions similar to chidamide’s routes (e.g., CDI-mediated activation of carboxylic acids) .
  • Microwave-assisted synthesis (e.g., ’s 70°C, 65 W conditions) could optimize yields for pyridine-containing analogs .

Q & A

Basic: What are the optimal synthetic routes and characterization techniques for this compound?

Answer:
The synthesis typically involves multi-step reactions, including coupling of the oxazolidinone and pyridinylmethyl moieties under controlled conditions (e.g., inert atmosphere, 0–5°C) to prevent side reactions . Key steps include:

  • Amide bond formation using carbodiimide coupling reagents.
  • Protection/deprotection strategies for reactive functional groups (e.g., chlorobenzoyl).
  • Purification via column chromatography or recrystallization.

Characterization requires NMR spectroscopy (¹H/¹³C) to confirm connectivity, mass spectrometry (MS) for molecular weight validation, and HPLC to assess purity (>95%) . X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable .

Basic: Which functional groups in the compound influence its reactivity and stability?

Answer:
Critical functional groups include:

  • Oxazolidinone ring : Prone to hydrolysis under acidic/basic conditions, requiring pH-controlled environments during synthesis .
  • Chlorobenzoyl group : Enhances electrophilicity, enabling nucleophilic substitutions or cross-coupling reactions .
  • Pyridinylmethyl moiety : Participates in hydrogen bonding and π-π stacking, influencing solubility and target interactions .
  • Ethanediamide backbone : Stabilizes conformation via intramolecular hydrogen bonds, affecting bioavailability .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions in NMR or MS data arise from:

  • Tautomerism or rotameric equilibria : Use variable-temperature NMR to identify dynamic processes .
  • Impurity peaks : Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
  • Stereochemical uncertainties : Employ X-ray crystallography or electronic circular dichroism (ECD) for absolute configuration determination .

Advanced: What experimental design strategies optimize reaction conditions for high yield?

Answer:
Design of Experiments (DoE) is critical for optimizing parameters like temperature, solvent, and catalyst loading . For example:

  • Flow chemistry : Enhances reproducibility by precisely controlling residence time and mixing .
  • Response surface methodology (RSM) : Identifies interactions between variables (e.g., solvent polarity and reaction rate) .
  • High-throughput screening : Tests >100 conditions in parallel using microreactors to maximize yield .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:
Stability studies should assess:

  • Thermal degradation : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at -20°C in inert atmospheres (argon) to prevent oxidation .
  • Hydrolytic susceptibility : Monitor pH-dependent degradation via accelerated stability testing (40°C/75% RH for 6 months) .
  • Light sensitivity : Conduct photostability assays (ICH Q1B guidelines) to validate the need for amber vials .

Advanced: What in silico methods predict biological targets and interactions?

Answer:

  • Molecular docking : Screen against target libraries (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite .
  • Molecular dynamics (MD) simulations : Assess binding mode stability over 100-ns trajectories (AMBER or GROMACS) .
  • Surface plasmon resonance (SPR) : Validate predicted interactions experimentally by measuring binding kinetics (ka/kd) .

Advanced: How can pharmacological profiles be compared with structural analogs?

Answer:

  • SAR tables : Tabulate analogs with modifications (e.g., substituents on the pyridine ring) and correlate with bioactivity data (IC50, Ki) .
  • Free-energy perturbation (FEP) : Quantify binding affinity differences between analogs and targets computationally .
  • Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in potency or selectivity .

Basic: What analytical techniques confirm purity post-synthesis?

Answer:

  • HPLC-DAD/ELSD : Quantify impurities (<0.1% area) using C18 columns and acetonitrile/water gradients .
  • Elemental analysis (EA) : Validate C, H, N, S composition within ±0.4% of theoretical values .
  • Karl Fischer titration : Measure residual water content (<0.2% w/w) .

Advanced: How can low solubility in biological assays be addressed?

Answer:

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to improve solubility at physiological pH .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Advanced: What strategies validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding .
  • Knockout/knockdown models : Use CRISPR-Cas9 to confirm phenotype rescue in target-deficient cells .
  • Bioluminescence resonance energy transfer (BRET) : Monitor real-time interactions between the compound and tagged receptors .

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